molecular formula C11H17NO B14465935 1-Butyl-2-oxocyclohexane-1-carbonitrile CAS No. 66819-61-2

1-Butyl-2-oxocyclohexane-1-carbonitrile

Cat. No.: B14465935
CAS No.: 66819-61-2
M. Wt: 179.26 g/mol
InChI Key: WEBUTWVZHSGAMK-UHFFFAOYSA-N
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Description

1-Butyl-2-oxocyclohexane-1-carbonitrile is an organic compound with the molecular formula C11H17NO It is a derivative of cyclohexane, featuring a butyl group, a ketone, and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-2-oxocyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with butyl cyanide under specific conditions to introduce the nitrile group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in different functionalized products.

    Substitution: The compound can participate in substitution reactions where the butyl or nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: A wide range of substituted cyclohexane derivatives.

Scientific Research Applications

1-Butyl-2-oxocyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-butyl-2-oxocyclohexane-1-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ketone group can undergo nucleophilic addition reactions, further modulating its activity.

Comparison with Similar Compounds

  • 2-Oxocyclohexane-1-carbonitrile
  • 2-Oxocyclopentane-1-carbonitrile
  • 1-Butyl-2-oxocyclopentane-1-carbonitrile

Uniqueness: 1-Butyl-2-oxocyclohexane-1-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the butyl group enhances its lipophilicity, making it suitable for certain biological and industrial applications.

Properties

CAS No.

66819-61-2

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-butyl-2-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C11H17NO/c1-2-3-7-11(9-12)8-5-4-6-10(11)13/h2-8H2,1H3

InChI Key

WEBUTWVZHSGAMK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCCC1=O)C#N

Origin of Product

United States

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